2-methylidenepentanoyl Chloride
Description
General Overview of Acyl Chlorides in Organic Synthesis
Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -C(=O)Cl. wikipedia.org Their general formula is R-COCl, where R represents an alkyl or aryl side chain. wikipedia.org These compounds are highly reactive derivatives of carboxylic acids and are considered one of the most important subsets of acyl halides. wikipedia.org The high reactivity of acyl chlorides stems from the electron-withdrawing nature of both the oxygen and chlorine atoms, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. catalysis.blogchemistrystudent.com
This inherent reactivity makes acyl chlorides exceptionally useful intermediates in organic synthesis. numberanalytics.com They are primarily employed to introduce an acyl group (-COR) into a molecule through nucleophilic acyl substitution reactions. numberanalytics.com This process is fundamental to the synthesis of a wide range of compounds, including esters, amides, and acid anhydrides. wikipedia.orgnumberanalytics.com The reaction generally proceeds via the attack of a nucleophile on the carbonyl carbon, leading to the expulsion of the chloride ion. numberanalytics.com
Specific Considerations for α,β-Unsaturated Acyl Chlorides
α,β-Unsaturated acyl chlorides are a specialized subclass of acyl chlorides where the acyl group is conjugated with a carbon-carbon double bond. This conjugation introduces additional complexity and unique reactivity to the molecule. google.com These compounds possess two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the unsaturated system. quimicaorganica.org This dual reactivity allows for two primary modes of nucleophilic attack:
1,2-Addition: The nucleophile attacks the carbonyl carbon, similar to standard acyl chlorides. This is a common pathway for strong, "hard" nucleophiles.
1,4-Addition (Conjugate Addition): The nucleophile attacks the β-carbon, leading to the formation of an enolate intermediate, which then tautomerizes. This pathway is often favored by "soft" nucleophiles. quimicaorganica.org
The interplay between these two addition pathways is influenced by several factors, including the nature of the nucleophile, the substrate, and the reaction conditions.
Significance of 2-Methylidenepentanoyl Chloride within this Class
This compound is a specific example of an α,β-unsaturated acyl chloride. Its structure, featuring a methylene (B1212753) group at the α-position, contributes to its distinct reactivity profile. The presence of the double bond in conjugation with the carbonyl group activates the molecule for a variety of synthetic transformations. While specific research findings on this compound are not extensively documented in the provided search results, its structural features suggest it would be a valuable reagent in organic synthesis, particularly in reactions where the introduction of a 2-methylidenepentanoyl moiety is desired.
Chemical and Physical Properties of this compound
While specific experimental data for this compound is limited in the provided search results, the properties of a closely related isomer, (2R)-2-methylpentanoyl chloride, can offer some insight. It is crucial to note that these are distinct compounds with different structures and potentially different properties.
| Property | Value (for (2R)-2-methylpentanoyl chloride) |
| Molecular Formula | C6H11ClO nih.gov |
| Molecular Weight | 134.60 g/mol nih.gov |
| IUPAC Name | (2R)-2-methylpentanoyl chloride nih.gov |
| Canonical SMILES | CCC(C)C(=O)Cl |
| InChI Key | MFIQXAVMTLKUJR-RXMQYKEDSA-N nih.gov |
This table presents data for (2R)-2-methylpentanoyl chloride as a reference, not for this compound.
Synthesis of this compound
The synthesis of α,β-unsaturated acyl chlorides, and by extension this compound, is typically achieved by the reaction of the corresponding α,β-unsaturated carboxylic acid with a chlorinating agent. researchgate.net Common reagents used for this transformation include:
Thionyl chloride (SOCl₂): This is a widely used and effective reagent for converting carboxylic acids to acyl chlorides. researchgate.netorganic-chemistry.org
Oxalyl chloride ((COCl)₂): Another common and efficient reagent for this purpose. researchgate.net
Phosphorus pentachloride (PCl₅): This reagent can also be employed for the synthesis of acyl chlorides from carboxylic acids. chemistrystudent.com
The general reaction involves the treatment of the carboxylic acid with the chlorinating agent, often in an inert solvent. The reaction conditions, such as temperature and the presence of a catalyst, can be optimized to achieve high yields and purity. For instance, the synthesis of (2-methyl)-3-chloropropionyl chloride, a related compound, involves reacting the corresponding carboxylic acid with thionyl chloride at elevated temperatures. google.com
Reactivity and Reaction Mechanisms
The reactivity of this compound is governed by the presence of both the highly reactive acyl chloride functional group and the conjugated carbon-carbon double bond.
As an acyl chloride, it readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. numberanalytics.comlibretexts.org These reactions lead to the formation of a range of carboxylic acid derivatives:
Reaction with water (hydrolysis): Produces the corresponding carboxylic acid, 2-methylidenepentanoic acid. wikipedia.org
Reaction with alcohols (alcoholysis): Yields esters. wikipedia.org
Reaction with amines (aminolysis): Forms amides. wikipedia.org
The α,β-unsaturated nature of the molecule allows for conjugate addition reactions. quimicaorganica.org Nucleophiles can attack the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at that position. The choice between 1,2- and 1,4-addition is dependent on the nature of the nucleophile.
Furthermore, the double bond in this compound can participate in various cycloaddition reactions , such as the Diels-Alder reaction, where it can act as a dienophile. The electron-withdrawing acyl chloride group enhances the dienophilic character of the double bond.
Applications in Organic Synthesis
The dual reactivity of this compound makes it a versatile building block in organic synthesis. Its applications likely include:
Synthesis of complex molecules: The ability to introduce the 2-methylidenepentanoyl group is valuable for the construction of more elaborate molecular architectures.
Polymer chemistry: α,β-Unsaturated carbonyl compounds can undergo polymerization. It is plausible that this compound could serve as a monomer in the synthesis of specialized polymers.
Pharmaceutical and agrochemical synthesis: The structural motif present in this compound may be found in biologically active molecules, making it a potential intermediate in their synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylidenepentanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c1-3-4-5(2)6(7)8/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPLQKBUZZEYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399283 | |
| Record name | 2-PROPYLACRYLOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78450-85-8 | |
| Record name | 2-PROPYLACRYLOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methylidenepentanoyl Chloride
Established Synthetic Routes
The preparation of acyl chlorides from carboxylic acids is a fundamental transformation in organic chemistry. These established methods are widely used due to their reliability and effectiveness.
Acyl Halogenation Reactions from Carboxylic Acid Precursors
The most direct and common method for synthesizing acyl chlorides is through the acyl halogenation of the corresponding carboxylic acid. wikipedia.orgchemguide.co.uk In the case of 2-methylidenepentanoyl chloride, the precursor is 2-methylidenepentanoic acid. This process involves replacing the hydroxyl (-OH) group of the carboxyl functional group with a chloride (-Cl) atom. Several reagents are effective for this transformation, including phosphorus halides. chemguide.co.uk
Phosphorus(V) chloride (PCl₅) reacts with carboxylic acids at room temperature to produce the acyl chloride, along with the byproducts phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) gas. chemguide.co.uk
R-COOH + PCl₅ → R-COCl + POCl₃ + HCl
Alternatively, phosphorus(III) chloride (PCl₃) can be used. This reaction requires a 3:1 molar ratio of the carboxylic acid to the chlorinating agent and yields phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.ukresearchgate.net
3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃
In both cases, the resulting acyl chloride, this compound, is typically separated from the reaction mixture by fractional distillation. chemguide.co.uklibretexts.org
Thionyl Chloride-Mediated Synthesis of Acyl Chlorides
Thionyl chloride (SOCl₂) is arguably the most common and convenient reagent for the laboratory-scale synthesis of acyl chlorides from carboxylic acids. wikipedia.orgresearchgate.netmasterorganicchemistry.com The reaction produces the desired acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous at standard conditions. wikipedia.orglibretexts.orgchemtube3d.com This simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction vessel, often leaving a relatively pure product that may only require distillation to remove excess thionyl chloride. libretexts.orgorgsyn.org
R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
The reaction is often catalyzed by a few drops of N,N-dimethylformamide (DMF). wikipedia.org The low boiling point of thionyl chloride (76 °C) also facilitates its removal from the final product mixture under vacuum. wikipedia.org
Emerging and Novel Synthetic Approaches for Acyl Chlorides
While traditional methods are robust, research continues into alternative reagents and approaches that may offer milder reaction conditions, higher selectivity, or a better environmental profile.
Utilization of Alternative Chlorinating Reagents
Beyond the standard phosphorus halides and thionyl chloride, other reagents have been developed for the synthesis of acyl chlorides.
Oxalyl Chloride: ((COCl)₂) is a mild and highly effective reagent for converting carboxylic acids to acyl chlorides. wikipedia.orgresearchgate.net The reaction is catalyzed by DMF and produces only gaseous byproducts (CO₂, CO, and HCl), which simplifies workup. wikipedia.org
R-COOH + (COCl)₂ --(DMF catalyst)--> R-COCl + CO₂ + CO + HCl
Compared to thionyl chloride, oxalyl chloride is more expensive but is often preferred for sensitive substrates due to its milder nature. wikipedia.org
Cyanuric Chloride: (C₃N₃Cl₃) has emerged as another alternative. It can convert carboxylic acids to acyl chlorides under relatively mild conditions. researchgate.net
Benzoyl Chloride: In some cases, a high-boiling point acyl chloride like benzoyl chloride can be used to prepare a more volatile acyl chloride, which can then be directly distilled from the reaction mixture. youtube.comsciencemadness.org
The choice of reagent can be critical, especially for α,β-unsaturated systems like 2-methylidenepentanoic acid, to avoid unwanted side reactions such as addition to the double bond.
| Reagent | Formula | Byproducts | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Convenient; gaseous byproducts simplify purification. wikipedia.orglibretexts.org | Reagent is corrosive and toxic. |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | Mild, selective, clean reaction with gaseous byproducts. wikipedia.org | More expensive than SOCl₂. wikipedia.org |
| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Strong and effective reagent. | Produces a liquid byproduct (POCl₃) that must be separated by distillation. chemguide.co.uk |
| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Effective reagent. | Requires a 3:1 acid-to-reagent ratio; produces phosphorous acid. chemguide.co.uk |
Vilsmeier-Haack Reagent Applications in Acyl Chloride Formation
The Vilsmeier-Haack reagent, typically an iminium salt like [(CH₃)₂N=CHCl]Cl, is renowned for its use in formylation reactions. wikipedia.org However, it also serves as a catalyst or reagent in the conversion of carboxylic acids to acyl chlorides. scirp.org The reagent is generated in situ from N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), oxalyl chloride, or thionyl chloride. wikipedia.orgthieme-connect.com
The catalytic cycle involves the reaction of DMF with the chlorinating agent (e.g., oxalyl chloride) to form the Vilsmeier reagent. wikipedia.org This highly electrophilic species then activates the carboxylic acid, facilitating nucleophilic attack by the chloride ion to form the acyl chloride and regenerate the DMF catalyst. wikipedia.orgscirp.org This catalytic approach can be advantageous as only a small amount of DMF is needed. A novel, more environmentally friendly method for preparing the Vilsmeier reagent using phthaloyl dichloride and DMF has also been reported, which in turn can be used to synthesize acyl chlorides from some aromatic acids. scirp.orgresearchgate.net
Considerations for Reaction Optimization and Yield in this compound Synthesis
Optimizing the synthesis of this compound requires careful consideration of several factors to maximize yield and purity while minimizing side reactions.
Choice of Reagent: The reactivity of the chlorinating agent is a primary consideration. For an α,β-unsaturated substrate, a milder reagent like oxalyl chloride may be preferable to a harsher one like PCl₅ to prevent potential side reactions involving the alkene moiety. wikipedia.org
Solvent: Reactions are often run neat or in an inert, anhydrous solvent such as dichloromethane, toluene, or dioxane. orgsyn.orgscirp.org The choice of solvent can influence reaction rates and the solubility of reactants and byproducts.
Temperature: Most acyl chloride formations are conducted at room temperature or with gentle heating. orgsyn.org For instance, reactions with thionyl chloride are often refluxed. orgsyn.org Careful temperature control is necessary to manage the reaction rate and prevent the decomposition of the product or starting material.
Stoichiometry: Using a slight excess of the liquid chlorinating agent (e.g., 1.5 to 2.0 equivalents of thionyl chloride) can help drive the reaction to completion. orgsyn.org
Purification: The method of purification is crucial for obtaining a high-purity product. Fractional distillation is the most common technique used to separate the acyl chloride from non-volatile byproducts like phosphorous acid or phosphoryl chloride, and from any excess reagent. chemguide.co.uklibretexts.org When reagents that produce only gaseous byproducts are used (e.g., thionyl chloride or oxalyl chloride), purification is significantly simplified. wikipedia.orglibretexts.org Removing excess volatile reagents like thionyl chloride can be achieved under vacuum. orgsyn.org
By carefully controlling these parameters, the synthesis of this compound can be efficiently achieved, providing a key building block for further chemical transformations.
Reactivity and Reaction Mechanisms of 2 Methylidenepentanoyl Chloride
Nucleophilic Acyl Substitution Reactions of Acyl Chlorides
The acyl chloride functional group is a derivative of a carboxylic acid where the hydroxyl group has been replaced by a chlorine atom. This substitution makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. The general mechanism for these reactions is a nucleophilic addition-elimination process. wikipedia.org
Amidation Reactions
2-Methylidenepentanoyl chloride readily reacts with ammonia, primary amines, and secondary amines to form the corresponding amides. These reactions are typically vigorous and proceed via a nucleophilic addition-elimination mechanism where the amine acts as the nucleophile. organicchemistrytutor.com The initial addition of the amine to the carbonyl carbon forms a tetrahedral intermediate, which then eliminates a chloride ion to yield the amide. organicchemistrytutor.com
When reacting with ammonia, this compound forms 2-methylidenepentanamide. If a primary amine, such as ethylamine, is used, an N-substituted amide like N-ethyl-2-methylidenepentanamide is produced. These reactions are often carried out in the presence of a base, or with two equivalents of the amine, to neutralize the hydrogen chloride byproduct that is formed. organicchemistrytutor.com
For instance, the reaction of cinnamoyl chloride, an analogous α,β-unsaturated acyl chloride, with various amines demonstrates this transformation. nih.gov A similar reaction has been described for the aminoamidation of cinnamoyl chlorides with aryl amines in the presence of a base like triethylamine (B128534), which proceeds through a tandem Michael addition and nucleophilic substitution. nih.gov
Table 1: Representative Amidation Reactions of α,β-Unsaturated Acyl Chlorides
| Acyl Chloride Analogue | Amine | Product | Reference |
| Cinnamoyl chloride | Metronidazole | Cinnamoyl-metronidazole amide | nih.gov |
| Cinnamoyl chloride | Memantine | Cinnamoyl-memantine amide | nih.gov |
| Cinnamoyl chloride | Isopropylamine | N-isopropyl-trans-3-bromo-cinnamamide | google.com |
This table presents data from compounds analogous to this compound to illustrate typical amidation reactions.
Esterification Pathways
The reaction of this compound with alcohols leads to the formation of esters. This esterification process also follows the nucleophilic addition-elimination mechanism. The alcohol attacks the electrophilic carbonyl carbon, and subsequent elimination of the chloride ion results in the ester. For example, acryloyl chloride is commonly used to introduce acrylate (B77674) groups into other molecules through esterification. wikipedia.org
The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced. researchgate.net The synthesis of esters from acyl chlorides and alcohols is a widely used transformation in organic synthesis. For example, propargyl methacrylate (B99206) can be synthesized by reacting propargyl alcohol with methacryloyl chloride in the presence of triethylamine. researchgate.net
Table 2: Illustrative Esterification of α,β-Unsaturated Acyl Chlorides
| Acyl Chloride Analogue | Alcohol | Product | Conditions | Reference |
| Acryloyl chloride | Carboxyl group-containing alcohol | Carboxyl group-containing acrylic ester | -10°C to +50°C, in a solvent medium | google.com |
| Methacryloyl chloride | Propargyl alcohol | Propargyl methacrylate | Triethylamine, THF, 10°C | researchgate.net |
This table provides examples from compounds analogous to this compound to demonstrate typical esterification reactions.
Formation of Anhydrides
This compound can react with a carboxylate salt or a carboxylic acid to form a mixed anhydride (B1165640). This reaction is another example of nucleophilic acyl substitution. wikipedia.org The carboxylate anion acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride ion. wikipedia.org
For example, methacrylic anhydride can be synthesized from the reaction of sodium methacrylate with propionyl chloride. chemicalbook.com Similarly, acryloyl chloride reacts with sodium salts of carboxylic acids to form anhydrides. wikipedia.org The reaction is often facilitated by the use of a base to deprotonate the carboxylic acid, making it a more potent nucleophile.
Table 3: Anhydride Formation from α,β-Unsaturated Acyl Chlorides
| Acyl Chloride Analogue | Carboxylate Source | Product | Reference |
| Methacryloyl chloride | Sodium methacrylate | Methacrylic anhydride | chemicalbook.com |
| Acryloyl chloride | Sodium salt of a carboxylic acid | Acrylic anhydride | wikipedia.org |
| Methacryloyl chloride | Methacrylic acid | Methacrylic anhydride | google.com |
This table shows examples from compounds analogous to this compound to illustrate anhydride formation.
Electrophilic Addition to the Methylidene Group
The methylidene group (C=CH₂) in this compound is an alkene, which is susceptible to electrophilic addition reactions. The electron-withdrawing nature of the adjacent acyl chloride group influences the reactivity and regioselectivity of these additions. In α,β-unsaturated carbonyl compounds, both the carbonyl carbon and the β-carbon are electrophilic centers. youtube.com
Halogenation Mechanisms
The halogenation of α,β-unsaturated carbonyl compounds, such as this compound, typically involves the addition of a halogen (e.g., Br₂ or Cl₂) across the double bond. A method for the α-halogenation of acyl chlorides using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) has been reported. acs.org
Another approach for the halogenation of α,β-unsaturated carbonyl compounds involves the use of OXONE® in the presence of hydrohalic acids (HBr or HCl) to generate the halogen in situ. organic-chemistry.org The reaction of α,β-unsaturated carbonyl compounds with these reagents leads to the formation of dihalides, which can then be treated with a base like triethylamine to yield α-halo-α,β-unsaturated carbonyl compounds. organic-chemistry.org Under acidic conditions, the halogenation of α-carbons of carbonyl compounds can be controlled to a single substitution. youtube.com
Hydrohalogenation Pathways
The addition of hydrogen halides (HX, such as HCl or HBr) to the methylidene group of this compound is an electrophilic addition reaction. The regioselectivity of this reaction generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. youtube.com In the case of this compound, the hydrogen would add to the terminal CH₂ carbon.
The mechanism involves the protonation of the alkene by the hydrogen halide to form a carbocation intermediate. The stability of the resulting carbocation determines the regiochemical outcome. youtube.com The electron-withdrawing acyl chloride group will influence the stability of the carbocation intermediate. The reaction of α,β-unsaturated carbonyl compounds can proceed via a 1,2-addition or a 1,4-addition (conjugate addition). youtube.com The hydrohalogenation of conjugated dienes, which are analogous to α,β-unsaturated carbonyl compounds, can result in both 1,2- and 1,4-addition products. youtube.com The selective hydrodeoxygenation of α,β-unsaturated carbonyl compounds to alkenes has also been studied, highlighting the complexity of reactions involving these bifunctional molecules. nih.gov
Sulfenyl Halide Additions to Olefins
The reaction of this compound with sulfenyl halides represents a key transformation involving the electrophilic addition to the carbon-carbon double bond. Sulfenyl halides, with the general structure RSX (where R is an alkyl or aryl group and X is a halogen), are effective electrophiles. The reaction is initiated by the attack of the π-electrons of the methylidene group on the electrophilic sulfur atom of the sulfenyl halide.
This process is generally understood to proceed through a bridged episulfonium ion intermediate. The formation of this cyclic intermediate is often the rate-determining step of the reaction. The subsequent step involves the nucleophilic attack by the halide ion (X⁻) on one of the carbon atoms of the episulfonium ring. This attack typically occurs in an anti-fashion, leading to a trans-addition product.
The regioselectivity of this addition is influenced by both electronic and steric factors. In the case of this compound, the electron-withdrawing nature of the acyl chloride group deactivates the double bond towards electrophilic attack compared to a simple alkene. However, the addition still proceeds, and the regiochemical outcome is dictated by the relative stability of the possible carbocationic character in the transition state leading from the episulfonium ion.
Cycloaddition Reactions Involving the Unsaturated Moiety
The α,β-unsaturated system of this compound makes it a potential candidate for various cycloaddition reactions. These reactions are valuable for the construction of cyclic structures. The reactivity of this compound in these pericyclic reactions is governed by the electronic nature of the conjugated system.
One of the most significant cycloaddition reactions for α,β-unsaturated carbonyl compounds is the Diels-Alder reaction, a [4+2] cycloaddition. In this context, this compound can act as a dienophile, reacting with a conjugated diene. The electron-withdrawing acyl chloride group activates the double bond for reaction with electron-rich dienes. The reaction is expected to proceed via a concerted mechanism, leading to the formation of a six-membered ring. The stereospecificity of the Diels-Alder reaction means that the stereochemistry of the diene and dienophile is retained in the product.
Another class of cycloadditions applicable to this system is the [2+2] cycloaddition, often induced photochemically. Under photochemical conditions, the α,β-unsaturated carbonyl system can be excited to a triplet state, which then reacts with an alkene to form a cyclobutane (B1203170) ring. These reactions can occur in an intermolecular or intramolecular fashion and are valuable for the synthesis of four-membered rings.
Radical Reactions and Initiation Mechanisms
The double bond in this compound is also susceptible to attack by radicals. Radical additions to α,β-unsaturated carbonyl compounds are a versatile method for carbon-carbon and carbon-heteroatom bond formation. These reactions are typically initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate radicals.
The generated radical then adds to the β-position of the double bond of this compound. This regioselectivity is due to the formation of a more stable α-carbonyl radical intermediate. This intermediate can then propagate the radical chain by abstracting an atom or group from another molecule, or it can be trapped by a radical scavenger.
The acyl chloride moiety itself can also participate in radical reactions. For instance, under certain conditions, the acyl chloride can be converted into an acyl radical. This can be achieved through processes like photoredox catalysis. The resulting acyl radical can then undergo various transformations, including addition to alkenes or alkynes.
Stereochemical Aspects of Transformations
Regioselectivity in Electrophilic Additions
As previously mentioned in the context of sulfenyl halide additions, the regioselectivity of electrophilic additions to the double bond of this compound is a critical aspect of its reactivity. The two carbon atoms of the double bond are not equivalent, leading to the possibility of two different constitutional isomers as products.
The primary factor governing the regioselectivity is the electronic effect of the acyl chloride group. This powerful electron-withdrawing group polarizes the C=C double bond, rendering the β-carbon (C3) electrophilic and the α-carbon (C2) nucleophilic through resonance. Consequently, in many electrophilic additions, the electrophile will preferentially attack the α-carbon, leading to a carbocation intermediate that is stabilized by resonance with the carbonyl group. However, the attack of a nucleophile at the β-carbon (conjugate addition) is also a very common pathway for α,β-unsaturated carbonyl compounds. libretexts.orgpressbooks.pubtib.euyoutube.com
In the specific case of sulfenyl halide addition, the formation of the bridged episulfonium ion intermediate leads to a more complex situation. The subsequent attack of the halide ion will occur at the more electrophilic carbon of the ring, which is influenced by both the substitution pattern and the electronic effects. For this compound, attack at the C3 position is generally favored due to the stabilization of the partial positive charge by the adjacent propyl group.
| Reaction Type | Electrophile | Major Regioisomer | Influencing Factors |
| Sulfenyl Halide Addition | RSX | Attack of X⁻ at C3 | Formation of bridged episulfonium ion, steric hindrance, electronic effects. |
| Hydrohalogenation | HX | Addition of H⁺ to C2 | Formation of a resonance-stabilized carbocation. |
Stereoselectivity and Diastereoselectivity Considerations
Beyond regioselectivity, the stereochemical outcome of reactions involving this compound is of great importance. The formation of new stereocenters during addition and cycloaddition reactions necessitates a consideration of stereoselectivity and diastereoselectivity.
In reactions such as the Diels-Alder cycloaddition, the stereochemistry of the starting materials directly dictates the stereochemistry of the product in a predictable manner (the cis-principle). The endo/exo selectivity of the reaction is another important stereochemical aspect, with the endo product often being favored under kinetic control due to secondary orbital interactions.
For addition reactions that create one or more new stereocenters, the facial selectivity of the attack on the planar double bond becomes crucial. If the molecule already contains a stereocenter, or if a chiral reagent or catalyst is used, diastereoselective or enantioselective transformations can be achieved. For instance, the addition of a chiral nucleophile to the double bond can proceed with high diastereoselectivity due to steric interactions in the transition state.
Spectroscopic and Computational Techniques for Structural Elucidation of 2 Methylidenepentanoyl Chloride
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-methylidenepentanoyl chloride, a suite of one-dimensional and two-dimensional NMR experiments is employed to assign the proton and carbon signals unambiguously.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, distinct signals are expected for the vinylic protons, the allylic protons, the methylene (B1212753) group of the propyl chain, and the terminal methyl group. The electron-withdrawing nature of the acyl chloride group and the anisotropy of the carbonyl and alkene groups will influence the chemical shifts of nearby protons.
Expected ¹H NMR Data for this compound:
| Proton (H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-1a, H-1b | 6.0 - 6.5 | d, d | ~2.5 (geminal) | Vinylic protons |
| H-3 | 2.3 - 2.6 | t | ~7.5 | Protons α to C=C |
| H-4 | 1.5 - 1.8 | sext | ~7.5 | Methylene protons |
| H-5 | 0.9 - 1.1 | t | ~7.5 | Methyl protons |
Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.
The vinylic protons (H-1a and H-1b) are expected to appear as distinct doublets in the downfield region due to their deshielded environment and geminal coupling. The protons on carbon 3 (H-3), being allylic and adjacent to the electron-withdrawing acyl chloride, will also be deshielded and appear as a triplet due to coupling with the neighboring methylene protons (H-4). The methylene protons (H-4) will exhibit a sextet pattern, and the terminal methyl protons (H-5) will appear as a triplet in the most upfield region.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these carbons are highly dependent on their hybridization and the electronegativity of attached atoms.
Expected ¹³C NMR Data for this compound:
| Carbon (C) | Expected Chemical Shift (δ, ppm) | Assignment |
| C=O | 168 - 172 | Acyl chloride carbonyl |
| C-2 | 140 - 145 | Quaternary vinylic carbon |
| C-1 | 128 - 132 | Methylene vinylic carbon |
| C-3 | 35 - 40 | Allylic carbon |
| C-4 | 20 - 25 | Methylene carbon |
| C-5 | 13 - 15 | Methyl carbon |
Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.
The carbonyl carbon of the acyl chloride is expected to be the most downfield signal due to the strong deshielding effect of the oxygen and chlorine atoms. The sp² hybridized carbons of the double bond will also appear at downfield chemical shifts. The sp³ hybridized carbons of the propyl chain will resonate at higher field, with the terminal methyl carbon being the most shielded.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-5, confirming the propyl chain's connectivity. A weaker, long-range coupling might also be observed between the vinylic protons (H-1) and the allylic protons (H-3).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would show cross-peaks between H-1 and C-1, H-3 and C-3, H-4 and C-4, and H-5 and C-5, allowing for the direct assignment of the carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). For this compound, key HMBC correlations would include:
Correlations from the vinylic protons (H-1) to the quaternary carbon (C-2) and the carbonyl carbon (C=O).
Correlations from the allylic protons (H-3) to the quaternary vinylic carbon (C-2), the methylene vinylic carbon (C-1), and the carbonyl carbon (C=O).
Correlations from the methyl protons (H-5) to the methylene carbon (C-4).
These 2D NMR techniques, used in concert, provide a robust and unambiguous assignment of the complete molecular structure of this compound.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly sensitive to polar bonds and is an excellent tool for identifying the key functional groups in this compound. The most prominent absorption bands are expected for the carbonyl group and the carbon-carbon double bond.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~1790 | Strong, Sharp | C=O stretch | Acyl Chloride |
| ~1640 | Medium | C=C stretch | Alkene |
| ~3080 | Medium | =C-H stretch | Vinylic C-H |
| 2850-2960 | Medium-Strong | C-H stretch | Alkyl C-H |
| ~910 | Strong | =C-H bend (out-of-plane) | Methylene Alkene |
| ~750 | Strong | C-Cl stretch | Acyl Chloride |
The high stretching frequency of the carbonyl group (~1790 cm⁻¹) is characteristic of an acyl chloride, where the electron-withdrawing chlorine atom increases the bond order of the C=O bond. Current time information in Bangalore, IN.libretexts.orgescholarship.orgmdpi.com The C=C stretching vibration will appear in the typical alkene region. The various C-H stretching and bending vibrations for both the vinylic and alkyl protons will also be present.
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it is an excellent technique for observing the C=C double bond in this compound.
Expected Raman Shifts for this compound:
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~1640 | Strong | C=C stretch | Alkene |
| ~1790 | Weak | C=O stretch | Acyl Chloride |
| 2850-2960 | Strong | C-H stretch | Alkyl C-H |
| ~750 | Medium | C-Cl stretch | Acyl Chloride |
The C=C stretching vibration is expected to give a strong signal in the Raman spectrum due to the change in polarizability during the vibration. In contrast, the polar C=O bond, which gives a strong absorption in the IR spectrum, will show a weaker signal in the Raman spectrum. The symmetric C-H stretching of the alkyl chain will also be prominent.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound, this technique also reveals characteristic fragmentation patterns that offer structural clues.
The mass spectrum of an alkyl halide is notable due to the natural isotopic abundance of halogens. jove.com Chlorine, for instance, exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. chemguide.co.uk This results in two distinct molecular ion peaks in the mass spectrum: the molecular ion peak (M+) and an M+2 peak, which is two mass units heavier. jove.comchemguide.co.uk The relative intensity of these peaks, approximately 3:1, is a strong indicator of the presence of a single chlorine atom in the molecule. chemguide.co.uk
The molecular formula of this compound is C₆H₉ClO. The expected molecular ion peaks would therefore appear at:
M+ peak: Corresponding to the molecule with the ³⁵Cl isotope.
M+2 peak: Corresponding to the molecule with the ³⁷Cl isotope.
Upon ionization, acyl chlorides typically undergo a characteristic fragmentation process involving the cleavage of the carbon-chlorine bond. libretexts.org This is often the most significant fragmentation, leading to the formation of a stable acylium ion (R-CO⁺), which frequently appears as the base peak in the spectrum. libretexts.org Other fragmentations involving the alkyl chain can also occur, providing further structural information. libretexts.org
Table 1: Predicted Mass Spectrometry Data for this compound
| Fragment Ion | Structure | m/z (mass-to-charge ratio) | Significance |
| Molecular Ion (M⁺) | [C₆H₉³⁵ClO]⁺ | 132 | Confirms molecular weight with ³⁵Cl isotope. |
| Molecular Ion (M+2) | [C₆H₉³⁷ClO]⁺ | 134 | Confirms presence of one chlorine atom (³⁷Cl isotope). |
| Acylium Ion | [C₆H₉O]⁺ | 97 | Result of the loss of the chlorine radical; often the base peak. libretexts.org |
| Loss of Propyl Group | [C₃H₄ClO]⁺ | 89/91 | Fragmentation of the pentanoyl chain. |
Computational Chemistry Approaches for Spectroscopic Data Interpretation and Conformational Analysis
Computational chemistry provides powerful theoretical models to predict and interpret the structural and spectroscopic properties of molecules, offering insights that complement experimental data. rsc.orgmdpi.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations can be employed to optimize the molecular geometry, predicting bond lengths and angles in the ground state. mdpi.com These calculations help in understanding the molecule's preferred conformation by identifying the lowest energy arrangement of its atoms. Furthermore, DFT is instrumental in predicting various spectroscopic properties, providing a theoretical basis for interpreting experimental results. mdpi.comresearchgate.net
Ab Initio Methods for Mechanistic Studies
Ab initio methods, which are based on quantum mechanics principles without empirical parameters, are particularly valuable for studying reaction mechanisms. rsc.orgscielo.org.mx Acyl chlorides are known for their reactivity, especially in nucleophilic acyl substitution reactions. fiveable.metaylorandfrancis.com Ab initio calculations can model the reaction pathways of this compound with various nucleophiles. By calculating the energies of reactants, products, and transition states, these methods can elucidate reaction barriers and provide a detailed understanding of the reaction kinetics and thermodynamics. rsc.orgresearchgate.net
Prediction of Vibrational Modes and NMR Chemical Shifts
A significant application of computational methods like DFT is the prediction of spectroscopic data.
Vibrational Modes: Theoretical calculations can predict the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific motion of the atoms, such as the characteristic stretching of the C=O bond (typically around 1800 cm⁻¹) or the C-Cl bond. This theoretical spectrum is invaluable for assigning the absorption bands observed in an experimental infrared (IR) spectrum.
NMR Chemical Shifts: Computational models can also calculate the magnetic shielding of each nucleus (¹H and ¹³C), which can then be converted into predicted NMR chemical shifts. These predictions are highly useful for assigning signals in experimental ¹H and ¹³C NMR spectra, especially for complex molecules where signal overlap may occur. The protons adjacent to the carbonyl group are typically found around 2.0-2.5 ppm in the ¹H NMR spectrum, while the carbonyl carbon itself appears in the 160-180 ppm region of the ¹³C NMR spectrum.
Table 2: Computationally Predictable Spectroscopic Data for this compound
| Parameter | Description | Typical Predicted Value/Region | Significance |
| IR Frequency | C=O Stretch | ~1800 cm⁻¹ | Confirms the presence of the acyl chloride functional group. |
| ¹H NMR Shift | H-C-C=O | ~2.0 - 2.5 ppm | Chemical shift for protons on the carbon alpha to the carbonyl group. |
| ¹³C NMR Shift | C=O | 160 - 180 ppm | Chemical shift for the carbonyl carbon, which is highly deshielded. |
| ¹³C NMR Shift | C=CH₂ | Variable | Chemical shifts for the carbons of the methylidene group. |
Derivatives and Analogues of 2 Methylidenepentanoyl Chloride: Synthesis and Reactivity
Synthesis of Structurally Modified Analogues and Homologues
The synthetic accessibility of 2-methylidenepentanoyl chloride analogues is crucial for investigating their chemical properties and potential applications. Methodologies for modifying the alkyl chain and introducing heteroatoms are key to creating a diverse library of these reactive intermediates.
The synthesis of homologues of this compound with varied alkyl chain substituents can be achieved by first preparing the corresponding 2-alkylidenepentanoic acids. These carboxylic acids can then be converted to their respective acyl chlorides using standard chlorinating agents. A general approach involves the Wittig reaction or Horner-Wadsworth-Emmons reaction between a suitable phosphonium (B103445) ylide or phosphonate (B1237965) ester and a ketone to construct the desired carbon skeleton of the α,β-unsaturated acid.
For instance, the reaction of a propyl-substituted phosphonium ylide with pyruvate (B1213749) esters can lead to the formation of 2-methylidenepentanoic acid precursors with substituents on the pentyl chain. Subsequent hydrolysis of the ester and treatment with a chlorinating agent like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or benzoyl chloride can yield the desired 2-alkylidenepentanoyl chloride derivative. nih.govwikipedia.orglibretexts.org The choice of chlorinating agent can be critical, with oxalyl chloride often being preferred for its mild reaction conditions and the formation of gaseous byproducts. nih.govresearchgate.net
A variety of substituted 2-alkenoyl chlorides can be synthesized, and their successful preparation is often dependent on the careful control of reaction conditions to avoid polymerization of the reactive α,β-unsaturated system. google.com
Table 1: Synthesis of 2-Alkylidenepentanoyl Chloride Analogues
| Starting Ketone | Wittig/HWE Reagent | Resulting 2-Alkylidenepentanoic Acid | Chlorinating Agent | Product |
| 2-Pentanone | (Carbethoxymethylene)triphenylphosphorane | 2-Methylidene-3-methylpentanoic acid | Oxalyl Chloride | 2-Methylidene-3-methylpentanoyl chloride |
| 3-Pentanone | (Carbethoxymethylene)triphenylphosphorane | 2-Ethylidenepentanoic acid | Thionyl Chloride | 2-Ethylidenepentanoyl chloride |
| Cyclopentanone | (Carbethoxymethylene)triphenylphosphorane | 2-(Cyclopentylidene)acetic acid | Benzoyl Chloride | 2-(Cyclopentylidene)acetyl chloride |
This table presents hypothetical synthetic routes based on established organic chemistry principles.
The introduction of heteroatoms into the structure of this compound analogues can significantly alter their chemical and physical properties. Heteroatoms can be incorporated into the alkyl chain or at the α-position. For example, the synthesis of an α-(alkoxymethyl)acryloyl chloride could start from the corresponding α-(alkoxymethyl)acrylic acid. These precursors can be synthesized through various methods, including the Baylis-Hillman reaction, which can introduce a hydroxyl group at the α-position of an acrylate (B77674), followed by etherification and subsequent conversion to the acyl chloride.
The synthesis of α-(heteroatom-substituted) acrylic acids can also be achieved by aldol-type condensations of formaldehyde (B43269) with α-heteroatom-substituted carboxylic acid derivatives. The resulting α-(hydroxymethyl) compounds can then be further modified. The conversion of these heteroatom-containing carboxylic acids to the corresponding acyl chlorides would again rely on standard chlorinating agents. libretexts.org The presence of heteroatoms may require the use of protecting groups during the chlorination step to prevent unwanted side reactions.
Reactivity Profiles of Key Derivatives
The electronic nature of the substituents on the this compound framework has a profound impact on the reactivity of the molecule. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the electron density at the electrophilic centers, thereby influencing the reaction pathway. nih.gov
Electron-Donating Groups (EDGs): Conversely, EDGs on the alkyl chain decrease the electrophilicity of the electrophilic centers by donating electron density. This results in a general decrease in reactivity. rsc.org EDGs can make the 1,2-addition pathway, leading to direct attack at the carbonyl carbon, more competitive, particularly with hard nucleophiles. rsc.orgacs.org
The reactivity of α,β-unsaturated carbonyl compounds is a function of the electrophilicity of the carbonyl carbon and the β-carbon, which can be explained by resonance structures. rsc.orgrsc.org Acid chlorides are inherently highly reactive due to the strong electron-withdrawing nature of the chlorine atom, which destabilizes the carbonyl group and increases the partial positive charge on the carbonyl carbon. libretexts.orglibretexts.org
Table 2: Predicted Influence of Electronic Effects on Reactivity
| Substituent at C4 | Electronic Effect | Predicted Effect on Overall Reactivity | Predicted Preference for Nucleophilic Attack |
| -NO₂ | Strong EWG | Increased | Favors 1,4-addition |
| -CN | Moderate EWG | Increased | Favors 1,4-addition |
| -H | Neutral | Baseline | Mixed 1,2- and 1,4-addition |
| -CH₃ | Weak EDG | Decreased | Favors 1,2-addition |
| -OCH₃ | Strong EDG | Decreased | Strongly favors 1,2-addition |
This table provides a predictive model based on established principles of electronic effects in organic chemistry.
Steric hindrance plays a crucial role in directing the outcome of reactions involving this compound derivatives. Bulky substituents near the reactive centers can impede the approach of a nucleophile, thereby slowing down the reaction rate and potentially altering the regioselectivity. nih.gov
Steric Hindrance at the α-Position: The introduction of a bulky substituent at the α-position (C2) can significantly hinder nucleophilic attack at the carbonyl carbon (1,2-addition). This steric crowding around the acyl chloride functionality can make the more accessible β-carbon a more favorable site for nucleophilic attack, thus promoting 1,4-conjugate addition.
Steric Hindrance on the Alkyl Chain: Bulky substituents on the alkyl chain, particularly at the γ-position (C4), can also influence reactivity. While the effect on the carbonyl carbon might be less direct, significant steric bulk at C4 can hinder the approach of nucleophiles to the β-carbon, potentially slowing down the rate of 1,4-addition.
In general, as steric bulk increases around a reactive site, the rate of reaction at that site decreases. rsc.org This principle is fundamental in predicting the outcome of reactions with structurally diverse analogues of this compound.
Applications in Organic Chemistry Research
Role as Synthetic Intermediates in Complex Molecule Construction
The primary utility of 2-methylidenepentanoyl chloride in the construction of complex molecules lies in its capacity to act as a bifunctional electrophile. The acyl chloride is a highly reactive functional group, readily undergoing nucleophilic acyl substitution with a wide variety of nucleophiles. fiveable.meorganicchemistrytutor.comwikipedia.orgnumberanalytics.com This allows for the facile formation of esters, amides, and other carboxylic acid derivatives. savemyexams.comtaylorandfrancis.com
Simultaneously, the α,β-unsaturated system is susceptible to nucleophilic attack at the β-carbon, a reaction known as conjugate or Michael addition. wikipedia.orgpressbooks.pubfiveable.me This 1,4-addition pathway allows for the introduction of a wide range of substituents at the β-position. The ability to participate in both nucleophilic acyl substitution and conjugate addition makes this compound a powerful tool for the convergent synthesis of complex target molecules.
| Nucleophile | Reaction Type | Resulting Functional Group |
| Alcohols (ROH) | Nucleophilic Acyl Substitution | Ester |
| Amines (RNH2, R2NH) | Nucleophilic Acyl Substitution | Amide |
| Water (H2O) | Nucleophilic Acyl Substitution | Carboxylic Acid |
| Organocuprates (R2CuLi) | Conjugate Addition | β-Substituted Ketone (after hydrolysis) |
| Enolates | Conjugate Addition (Michael Addition) | 1,5-Dicarbonyl Compound |
Table 1: Illustrative Reactions of this compound
Utilization in the Synthesis of Specialized Monomers for Polymer Science
The presence of the polymerizable α,β-unsaturated double bond makes this compound a candidate for the synthesis of specialized monomers. wikipedia.org The reactivity of the double bond can be harnessed in various polymerization techniques to create polymers with unique properties. Furthermore, the acyl chloride functionality can be derivatized prior to or after polymerization to introduce specific side chains, thereby tuning the physical and chemical properties of the resulting polymer.
For instance, the reaction of this compound with a suitable alcohol would yield an acrylate-type monomer. The subsequent polymerization of this monomer could lead to the formation of polyacrylates with tailored side chains, which are known for their diverse applications in plastics and other materials. Research has also shown that acyl chlorides derived from amino acids can serve as monomers for the synthesis of polypeptides. acs.orgacs.org
Precursor for Advanced Organic Building Blocks
Beyond its direct use in complex synthesis and polymerization, this compound can serve as a precursor for a variety of other advanced organic building blocks. The dual reactivity of the molecule allows for a stepwise functionalization, leading to the creation of highly substituted and stereochemically rich structures.
Future Research Directions and Challenges
Development of More Sustainable Synthetic Methodologies
The traditional synthesis of acyl chlorides, including α,β-unsaturated variants, often relies on reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net These methods, while effective, generate stoichiometric amounts of corrosive byproducts such as HCl and SO₂, presenting challenges related to waste management and process safety. iitk.ac.inkhanacademy.org A primary future challenge is the development of greener, more sustainable synthetic routes to 2-methylidenepentanoyl chloride.
Research in this area should focus on catalytic, atom-economical processes that minimize waste. For instance, exploring direct carbonylation reactions of appropriate precursors could provide a more environmentally benign pathway. Another avenue involves the use of novel, recyclable chlorinating agents or electrochemical methods. Furthermore, applying the principles of green chemistry, such as performing reactions in aqueous media like phosphate (B84403) buffers or using safer, biodegradable solvents, could significantly reduce the environmental footprint of its synthesis. tandfonline.com The ease of product isolation, potentially through simple filtration due to poor solubility in aqueous media, would further enhance the green credentials of such processes. tandfonline.com
| Synthetic Aspect | Traditional Method | Potential Sustainable Alternative | Key Benefits of Alternative |
| Chlorinating Agent | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Catalytic chlorination, electrochemical synthesis | Reduced hazardous byproducts, improved atom economy |
| Solvent | Anhydrous organic solvents (e.g., CH₂Cl₂) | Aqueous buffer systems, biodegradable solvents | Reduced toxicity, simplified purification tandfonline.com |
| Overall Process | Batch synthesis with stoichiometric reagents | Continuous flow processes, catalytic systems | Enhanced safety, scalability, and efficiency |
Exploration of Novel Catalytic Reactions for this compound
The dual reactivity of this compound makes it an ideal candidate for novel catalytic transformations. The acyl chloride moiety is a powerful electrophile for acylation reactions, while the conjugated alkene is susceptible to a range of addition and cycloaddition reactions. Future research should aim to exploit this duality through innovative catalytic systems.
Palladium-catalyzed reactions, which have been used for the difunctionalization of unsaturated C-C bonds with other acid chlorides, represent a particularly promising area. nih.gov A key research direction would be to investigate the carbochlorocarbonylation of alkynes or strained alkenes using this compound, a process that could proceed with complete atom economy through the formal cleavage and reassembly of the C-COCl bond. acs.org This could lead to the stereoselective synthesis of complex molecules decorated with both the pentanoyl chain and a new acid chloride group, ready for further functionalization. nih.gov Additionally, exploring its use in transition metal-catalyzed cross-coupling reactions could unlock new pathways to complex ketones and other carbonyl compounds. rsc.org
| Reaction Type | Potential Catalyst System | Expected Product Class | Significance |
| Catalytic Cross-Coupling | Palladium complexes (e.g., with Xantphos ligands) nih.gov | α,β-unsaturated ketones, complex poly-functional molecules | One-pot synthesis of complex carbonyl structures rsc.org |
| Asymmetric Catalysis | Chiral transition metal complexes (e.g., Rh, Ru, Cu) | Enantioenriched products from Michael additions or cycloadditions | Access to chiral building blocks for pharmaceuticals and agrochemicals |
| Polymerization | Radical or transition metal initiators | Functional polymers with reactive acyl chloride side chains | Development of advanced materials and reactive polymers |
Advanced Mechanistic Investigations through Integrated Experimental and Computational Studies
A deep understanding of the reaction mechanisms governing the chemistry of this compound is crucial for optimizing existing transformations and designing new ones. The interplay between the electron-withdrawing acyl chloride group and the conjugated π-system dictates its reactivity, but this relationship is complex. Future research must move beyond simple observation to detailed mechanistic elucidation.
An integrated approach combining experimental and computational methods will be essential. Experimental studies would involve kinetic analysis of key reactions, trapping of transient intermediates, and detailed spectroscopic characterization using techniques like in-situ NMR. rsc.org These empirical findings can then be used to build and validate computational models, primarily using Density Functional Theory (DFT). nih.gov Such studies can map potential energy surfaces, identify transition states, and rationalize observed stereoselectivities, as has been done for other acyl chloride reactions. nih.gov This synergistic approach is critical for understanding phenomena like competitive Michael additions versus direct acylation and for predicting the influence of various catalysts and reaction conditions.
Expansion of Synthetic Utility in Diversified Chemical Transformations
While this compound is a reactive building block, its full synthetic potential remains largely untapped. A significant future direction is to expand its utility in a wide array of chemical transformations, establishing it as a versatile precursor for diverse molecular architectures.
One major area of exploration is its use as a Michael acceptor. researchgate.net Reactions with various nucleophiles (carbon, nitrogen, oxygen, sulfur) could lead to a host of β-functionalized pentanoyl derivatives. Furthermore, its dienophilic nature in Diels-Alder reactions could be exploited for the rapid construction of complex cyclic and polycyclic systems. The resulting acyl chloride-functionalized cycloadducts would be valuable intermediates for subsequent transformations. There is also great potential in using this compound for the synthesis of novel heterocycles, a field where other α,β-unsaturated acyl chlorides have proven highly effective. researchgate.net Reacting it with bidentate nucleophiles could provide direct access to medicinally relevant scaffolds like benzoxazinones, quinazolinones, and benzothiazepines. researchgate.net
| Transformation Type | Reactant Class | Resulting Molecular Scaffold | Potential Application Area |
| Michael Addition | Organocuprates, amines, thiols | β-Substituted pentanoyl chlorides | Intermediate synthesis, fine chemicals |
| Diels-Alder Cycloaddition | Dienes (e.g., butadiene, cyclopentadiene) | Functionalized cyclohexene-carbonyl chlorides | Natural product synthesis, complex molecule construction |
| Heterocycle Synthesis | Bidentate nucleophiles (e.g., 2-aminophenol) | Benzoxazinones, quinazolinones, pyridopyrimidines researchgate.net | Medicinal chemistry, materials science |
| Acylation | Alcohols, amines, thiols | Esters, amides, thioesters nih.gov | Synthesis of polymers, bioactive molecules, and functional materials |
Q & A
Q. What are the optimal synthetic routes for 2-methylidenepentanoyl chloride, and how do reaction conditions influence yield?
Synthesis of α,β-unsaturated acyl chlorides like this compound typically involves halogenation of the corresponding acid or ester. A common approach is the reaction of 2-methylidenepentanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], often in anhydrous dichloromethane or toluene under reflux. Key considerations include:
- Temperature control : Excessive heat may lead to decomposition or polymerization of the unsaturated intermediate.
- Catalysts : Catalytic dimethylformamide (DMF) can accelerate the reaction by generating reactive acyl imidazolium intermediates .
- Purity : Post-synthesis purification via fractional distillation or recrystallization is critical to remove residual reagents.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : The α,β-unsaturated carbonyl group exhibits characteristic deshielding (δ 160-180 ppm for carbonyl carbon in ¹³C NMR) and coupling patterns in ¹H NMR (e.g., vinyl proton splitting).
- IR Spectroscopy : Strong absorbance near 1800 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=C stretch) confirm the acyl chloride and conjugated alkene .
- Mass Spectrometry : High-resolution MS (HRMS) can differentiate isomers by precise mass-to-charge ratios.
Q. What safety protocols are critical when handling this compound?
- Moisture sensitivity : Hydrolysis generates HCl gas; reactions must occur in anhydrous conditions under inert gas (N₂/Ar).
- Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods are mandatory .
- Waste disposal : Neutralize residues with ice-cold sodium bicarbonate before disposal.
Advanced Research Questions
Q. How does this compound’s stability vary under different storage conditions, and what experimental designs validate this?
Stability studies should assess:
- Temperature : Accelerated degradation tests (e.g., 40°C for 6 months) to model shelf life.
- Light exposure : UV-Vis spectroscopy monitors photo-induced decomposition (e.g., [2+2] cycloadditions).
- Methodology : Use HPLC with UV detection to quantify degradation products (e.g., dimerized or hydrolyzed species) .
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Discrepancies in reactivity (e.g., nucleophilic acyl substitution rates) may arise from:
Q. What strategies mitigate side reactions during the use of this compound in peptide coupling?
- Activating agents : Use HOBt (hydroxybenzotriazole) or HOAt to suppress racemization and improve coupling efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize the acyl chloride intermediate but may compete in nucleophilic environments.
- Low-temperature reactions : Conduct couplings at 0–4°C to minimize undesired enolate formation .
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
- DFT calculations : Model transition states for nucleophilic attacks (e.g., Fukui indices for electrophilic sites).
- Molecular dynamics : Simulate solvent effects on reaction trajectories (e.g., solvation shells in DCM vs. THF) .
Q. What regulatory considerations apply to this compound in pharmaceutical research?
- REACH compliance : Register the compound with the European Chemicals Agency (ECHA) if used above 1 tonne/year.
- Impurity profiling : Follow ICH Q3A guidelines to identify and quantify genotoxic impurities (e.g., alkyl chlorides) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
